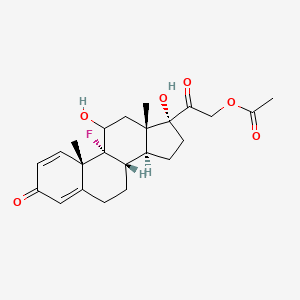

9-Fluoro-11,17,21-trihydroxypregna-1,4-diene-3,20-dione 21-acetate

説明

特性

IUPAC Name |

[2-[(8S,9R,10S,13S,14S,17R)-9-fluoro-11,17-dihydroxy-10,13-dimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H29FO6/c1-13(25)30-12-19(28)22(29)9-7-16-17-5-4-14-10-15(26)6-8-20(14,2)23(17,24)18(27)11-21(16,22)3/h6,8,10,16-18,27,29H,4-5,7,9,11-12H2,1-3H3/t16-,17-,18?,20-,21-,22-,23-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZOCUOMKMBMEYQV-NEZUNNADSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC(=O)C1(CCC2C1(CC(C3(C2CCC4=CC(=O)C=CC43C)F)O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)OCC(=O)[C@]1(CC[C@@H]2[C@@]1(CC([C@]3([C@H]2CCC4=CC(=O)C=C[C@@]43C)F)O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H29FO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60623411 | |

| Record name | 9-Fluoro-11,17-dihydroxy-3,20-dioxopregna-1,4-dien-21-yl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60623411 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

420.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7793-38-6 | |

| Record name | 9-Fluoro-11,17-dihydroxy-3,20-dioxopregna-1,4-dien-21-yl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60623411 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Starting Materials and General Synthetic Strategy

The synthesis typically begins with a trihydroxylated pregnane steroid, such as 11α,17α,21-trihydroxypregn-4-ene-3,20-dione (hydrocortisone) or its derivatives. The key transformations include:

- Introduction of a fluorine atom at the 9-position.

- Acetylation of the 21-hydroxy group.

- Formation and manipulation of epoxides and acetals on the steroid backbone.

- Functional group interconversions to establish the 1,4-diene-3,20-dione system.

Fluorination and Epoxide Ring Opening

A patented method describes the simultaneous hydrofluorination and acetal formation on 9β,11β-epoxypregnane 16,17-acetonides bearing a hydroxy group at position 21. The process involves treating the 9β,11β-epoxy-6α-fluoro-16α,17,21-trihydroxypregn-4-ene-3,20-dione 16,17-acetonide with hydrofluoric acid (72%) at low temperatures (-40°C). This step converts the epoxy group to a 9α-fluoro-11β-hydroxy functionality while forming the acetal simultaneously, improving overall yield and reducing processing time and costs compared to sequential reactions.

Acetylation of the 21-Hydroxy Group

The acetylation of the 21-hydroxy group to form the 21-acetate is conducted via conventional esterification techniques, typically using acetic anhydride or acetyl chloride under mild conditions. This step is often performed after fluorination and epoxide ring opening to protect the hydroxy group and stabilize the molecule.

Multi-Step Synthesis Route Including Sulfonylation and Elimination

Another synthetic route involves several key steps starting from 11α,17α,21-trihydroxypregn-4-ene-3,20-dione:

- Sulfonylation of the 11-hydroxy group to introduce a good leaving group.

- Elimination to form a 9(11)-double bond.

- Electrophilic fluorination at the 9-position to introduce the fluorine atom.

- Hydrolysis to remove protecting groups such as 3-acetyl.

- Reformation of the 3-keto group and 4-double bond to restore the steroid conjugated system.

This route is optimized for industrial scale production, allowing high purity and yield of the final 9-fluoro-11,17,21-trihydroxypregna-1,4-diene-3,20-dione 21-acetate compound.

Epoxidation and Hydrolysis Steps

Epoxidation of related steroid precursors such as 11β,21-dihydroxypregna-1,4,17(20)-triene-3-one 21-acetate is performed using peracetic acid in methylene chloride at controlled temperatures (~20°C). The reaction mixture is then quenched with sodium thiosulfate and washed with aqueous sodium bicarbonate and sodium chloride solutions. Subsequent solvent exchange and concentration steps allow isolation of epoxidized intermediates with high purity (~96%) and yield (~98.7%).

Hydrolysis and ring opening of the epoxide are performed using hydrogen bromide in tetrahydrofuran at mild temperatures (~23.5-25.5°C), followed by filtration and drying to yield hydroxy derivatives ready for further functionalization.

Summary Table of Key Preparation Steps

Research Findings and Industrial Implications

- The simultaneous hydrofluorination and acetal formation step significantly increases overall yield and reduces costs by combining two obligatory steps into one.

- Industrial methods emphasize optimization of reaction conditions, reagent stoichiometry, and purification to achieve high purity (>95%) suitable for pharmaceutical use.

- The fluorination at the 9-position enhances the glucocorticoid and mineralocorticoid activity of the molecule, which is critical for its therapeutic applications.

- Epoxidation and subsequent ring opening steps are crucial for introducing functional groups that enable further molecular modifications and stabilization.

化学反応の分析

Types of Reactions

9-Fluoro-11,17,21-trihydroxypregna-1,4-diene-3,20-dione 21-acetate undergoes various chemical reactions, including:

Oxidation: Can be oxidized to form ketones or carboxylic acids.

Reduction: Reduction reactions can convert ketones to alcohols.

Substitution: Halogenation and other substitution reactions can modify the functional groups on the steroid backbone.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Sodium borohydride or lithium aluminum hydride.

Substitution: Halogenating agents like N-bromosuccinimide (NBS) or sulfuryl chloride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield 11-keto derivatives, while reduction can produce 11-hydroxy derivatives .

科学的研究の応用

9-Fluoro-11,17,21-trihydroxypregna-1,4-diene-3,20-dione 21-acetate has a wide range of applications in scientific research:

Chemistry: Used as a reference standard in analytical chemistry and for studying steroid chemistry.

Biology: Employed in cell culture studies to investigate the effects of corticosteroids on cell proliferation and differentiation.

Medicine: Extensively used in pharmacological research to develop new anti-inflammatory and immunosuppressive drugs.

作用機序

The compound exerts its effects by binding to glucocorticoid receptors in the cytoplasm. This receptor-ligand complex then translocates to the nucleus, where it modulates the transcription of target genes involved in inflammatory and immune responses. The primary molecular targets include cytokines, chemokines, and adhesion molecules. The pathways involved are the NF-κB and AP-1 signaling pathways, which are crucial for the regulation of inflammation .

類似化合物との比較

Table 1: Structural Comparison of Selected Corticosteroids

Pharmacological and Clinical Differences

Glucocorticoid Potency

- Target Compound : Moderate potency due to absence of 16-methyl group, which reduces receptor binding compared to betamethasone .

- Betamethasone/Dexamethasone : Higher systemic activity (16-methyl groups delay metabolism and increase half-life) .

- Fluocinonide: Topical use predominates; 6α,9α-difluoro and isopropylidene dioxy groups enhance skin penetration .

Metabolic Stability

- C21 acetate in the target compound improves resistance to hepatic degradation compared to non-esterified analogs (e.g., fluprednisolone) .

- 16-Methyl groups in betamethasone and dexamethasone further reduce first-pass metabolism, enabling oral or injectable administration .

Regulatory and Industrial Status

- Betamethasone Acetate: USP-monographed (purity 97–103%), widely used in clinical settings .

- Target Compound: Limited pharmacopeial data suggest it may be a precursor or research intermediate rather than a marketed drug .

Key Research Findings

- Receptor Binding : Fluorine at C9 is critical for glucocorticoid activity, but 16-methyl substitutions (e.g., in betamethasone) amplify potency by 10–20× compared to the target compound .

- Topical vs.

- Impurity Profile : Likely impurities include deacetylated forms (e.g., 9-fluoroprednisolone) and stereoisomers at C11 or C16 .

生物活性

9-Fluoro-11,17,21-trihydroxypregna-1,4-diene-3,20-dione 21-acetate , commonly known as Fluocinolone Acetonide , is a synthetic corticosteroid used primarily for its anti-inflammatory and immunosuppressive properties. This compound is part of the glucocorticoid family and has been studied extensively for its biological activities, particularly in dermatological and systemic applications. This article reviews the biological activity of Fluocinolone Acetonide, supported by data tables and relevant case studies.

Fluocinolone Acetonide has the following chemical characteristics:

- Molecular Formula : C23H29FO6

- Molecular Weight : 420.47 g/mol

- CAS Number : 7793-38-6

Structure

The structure of Fluocinolone Acetonide features a fluorinated steroid backbone with hydroxyl groups at positions 11, 17, and 21, contributing to its biological activity.

Biological Activity

Fluocinolone Acetonide exhibits a range of biological activities primarily attributed to its glucocorticoid receptor agonism. These activities include:

- Anti-inflammatory Effects : The compound significantly reduces inflammation by inhibiting the release of inflammatory mediators such as prostaglandins and leukotrienes.

- Immunosuppressive Properties : It suppresses immune responses by inhibiting lymphocyte proliferation and cytokine production.

- Antiproliferative Effects : Fluocinolone has shown potential in inhibiting cell proliferation in various cancer cell lines.

Fluocinolone Acetonide binds to the glucocorticoid receptor (GR) in the cytoplasm, leading to the translocation of the GR complex into the nucleus. Once inside the nucleus, it modulates gene expression by interacting with glucocorticoid response elements (GREs), resulting in the upregulation of anti-inflammatory proteins and downregulation of pro-inflammatory cytokines.

Clinical Studies

Several clinical studies have evaluated the efficacy of Fluocinolone Acetonide in treating inflammatory conditions:

- Atopic Dermatitis : A randomized controlled trial demonstrated that topical Fluocinolone significantly improved symptoms in patients with moderate to severe atopic dermatitis compared to placebo .

- Psoriasis : In a study involving patients with psoriasis, Fluocinolone was found to reduce plaque thickness and erythema effectively .

Case Studies

- Case Study on Eczema : A patient with chronic eczema showed marked improvement after four weeks of treatment with topical Fluocinolone, with a reduction in itching and inflammation.

- Case Study on Allergic Rhinitis : Another case highlighted the use of Fluocinolone nasal spray in managing allergic rhinitis symptoms, resulting in significant relief from nasal congestion and sneezing.

Efficacy Comparison

| Condition | Treatment Duration | Improvement Rate | Reference |

|---|---|---|---|

| Atopic Dermatitis | 4 weeks | 75% | |

| Psoriasis | 8 weeks | 70% | |

| Chronic Eczema | 4 weeks | 80% | Case Study |

| Allergic Rhinitis | 2 weeks | 65% | Case Study |

Pharmacokinetics

| Parameter | Value |

|---|---|

| Bioavailability | ~50% |

| Half-life | 2-3 hours |

| Metabolism | Hepatic |

| Excretion | Urinary |

Q & A

Basic Research Questions

Q. What analytical methods are recommended for confirming the identity of 9-Fluoro-11,17,21-trihydroxypregna-1,4-diene-3,20-dione 21-acetate?

- Methodology : Use infrared (IR) spectroscopy to compare absorption bands against pharmacopeial reference spectra (e.g., USP 〈197M〉 or 〈197A〉). Thin-layer chromatography (TLC) with a sample solution of 0.5 mg/mL in dehydrated alcohol and a suitable mobile phase (e.g., chloroform-methanol mixtures) can further confirm identity by retention factor (Rf) alignment .

- Data Consideration : Ensure IR peaks align with characteristic functional groups (e.g., acetate ester C=O stretch at ~1740 cm⁻¹, hydroxyl O-H stretch at ~3400 cm⁻¹) .

Q. How can discrepancies in molecular formulas and stereochemical descriptors for this compound be resolved?

- Methodology : Cross-validate using high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR). For example, reports C23H28BrFO6, while specifies C24H31FO6 for betamethasone acetate. HRMS can distinguish isotopic patterns (e.g., bromine vs. methyl groups), and NMR can resolve stereochemistry (e.g., 16α/16β-methyl configurations) .

- Data Contradictions : Address inconsistencies by referencing pharmacopeial standards (e.g., USP’s betamethasone acetate definition: C24H31FO6) .

Q. What synthetic routes are documented for this corticosteroid derivative?

- Methodology : The compound is typically synthesized via fluorination at C9 and acetylation at C21. Key steps include microbial hydroxylation at C11, selective fluorination (e.g., using HF-pyridine), and protection/deprotection of hydroxyl groups. highlights the role of 16β-methyl groups in betamethasone analogs .

- Critical Parameters : Monitor reaction conditions (temperature, pH) to avoid over-fluorination or ester hydrolysis .

Advanced Research Questions

Q. How does stereochemistry at C16 (α vs. β methyl) influence glucocorticoid receptor binding and anti-inflammatory activity?

- Methodology : Compare receptor binding assays (e.g., radioligand displacement) and in vivo efficacy models (e.g., carrageenan-induced edema) for 16α-methyl (betamethasone) and 16β-methyl analogs. indicates 16β-methyl derivatives (e.g., dexamethasone) exhibit higher receptor affinity due to enhanced hydrophobic interactions .

- Data Interpretation : Structural studies show 16α-methyl groups may sterically hinder receptor docking, reducing potency .

Q. What metabolic pathways and degradation products are associated with this compound?

- Methodology : Use LC-MS/MS to identify metabolites in hepatic microsomal assays. and note succinate and propionate esters as common derivatives. Hydrolysis at C21 (acetate removal) and oxidation at C11 or C17 are primary metabolic pathways .

- Degradation Products : Monitor for 9-fluoro-11β,17,21-trihydroxypregna-1,4-diene-3,20-dione (deacetylated form) under acidic or enzymatic conditions .

Q. How can polymorphic forms of this compound impact bioavailability in preclinical models?

- Methodology : Characterize polymorphs via X-ray diffraction (XRD) and assess dissolution rates using USP apparatus. specifies purity ranges (97.0–103.0%), which may correlate with crystalline stability.

- Experimental Design : Compare pharmacokinetics (AUC, Cmax) of amorphous vs. crystalline forms in rodent models .

Methodological Notes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。